2-[2-AMINO-4-(3-CHLOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE
Overview
Description
2-[2-AMINO-4-(3-CHLOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-AMINO-4-(3-CHLOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the cyano and amino groups. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency in the product.
Chemical Reactions Analysis
Types of Reactions
2-[2-AMINO-4-(3-CHLOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
Scientific Research Applications
2-[2-AMINO-4-(3-CHLOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-AMINO-4-(3-CHLOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-amino-4-chlorobenzyl alcohol
- 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole
Uniqueness
What sets 2-[2-AMINO-4-(3-CHLOROPHENYL)-3-CYANO-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE apart from these similar compounds is its complex structure, which includes multiple functional groups and a unique tricyclic system
Properties
IUPAC Name |
4-[2-amino-4-(3-chlorophenyl)-3-cyano-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5OS/c27-16-4-1-3-15(11-16)21-17(12-28)24(30)32(19-5-2-6-20(33)23(19)21)25-18(13-29)22-14-7-9-31(10-8-14)26(22)34-25/h1,3-4,11,14,21H,2,5-10,30H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGFDLSFINHCJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=C(C4=C(S3)N5CCC4CC5)C#N)N)C#N)C6=CC(=CC=C6)Cl)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.